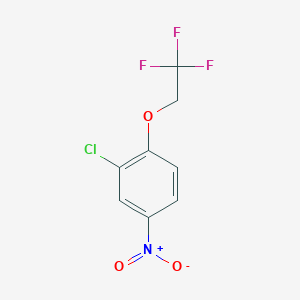
2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, 99%
Vue d'ensemble
Description
2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene, 99% (also known as 2-CNBTFE) is an organic compound that is used in a variety of scientific and medical research applications. It has a wide range of applications in the laboratory due to its unique properties, including its ability to undergo a variety of chemical reactions and its stability in the presence of a variety of other compounds.
Applications De Recherche Scientifique
2-CNBTFE is a versatile compound that is widely used in scientific research. It is used in the synthesis of a variety of other compounds, such as pharmaceuticals, dyes, and polymers. It is also used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides. Additionally, 2-CNBTFE is used in the synthesis of metal complexes and in the synthesis of metal-organic frameworks.
Mécanisme D'action
2-CNBTFE is a versatile compound that can be used in a variety of chemical reactions. It is an electron-rich compound that can act as a nucleophile, an electrophile, or a catalyst in chemical reactions. In addition, 2-CNBTFE can form strong hydrogen bonds with other molecules, allowing it to act as a substrate in a variety of reactions.
Biochemical and Physiological Effects
2-CNBTFE has been studied for its biochemical and physiological effects. Studies have shown that 2-CNBTFE can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, 2-CNBTFE has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-CNBTFE has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, it is stable and can be stored for long periods of time without degradation. However, 2-CNBTFE is also limited in its use in laboratory experiments due to its relatively low solubility in water and its sensitivity to light.
Orientations Futures
The potential future directions for 2-CNBTFE include further research into its biochemical and physiological effects, as well as its potential applications in the development of new pharmaceuticals and other compounds. Additionally, further research into its synthesis, mechanism of action, and its stability in different conditions could lead to new and improved applications for 2-CNBTFE in the laboratory. Finally, as 2-CNBTFE is a relatively new compound, further research into its potential toxicological and environmental effects is needed to ensure its safe use in the laboratory and in the environment.
Méthodes De Synthèse
2-CNBTFE is synthesized using a two-step process. In the first step, 2-chloro-4-nitrobenzaldehyde is reacted with trifluoroethanol in the presence of an acid catalyst, such as hydrochloric acid, to produce 2-chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene. In the second step, the 2-chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene is purified by recrystallization to obtain the desired purity of 99%.
Propriétés
IUPAC Name |
2-chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-6-3-5(13(14)15)1-2-7(6)16-4-8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLZSUQJGNSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535042 | |
| Record name | 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
83190-03-8 | |
| Record name | 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83190-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)
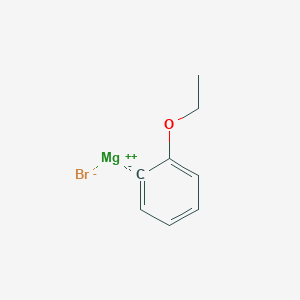
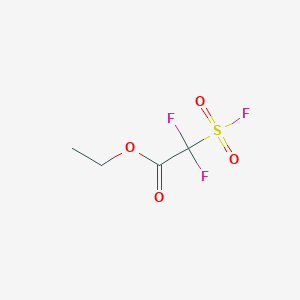

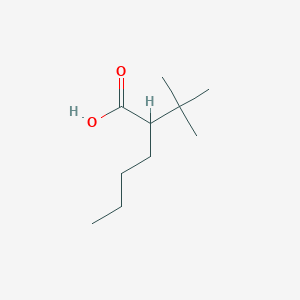



![4-[(Chlorodifluoromethyl)thio]toluene](/img/structure/B6302511.png)
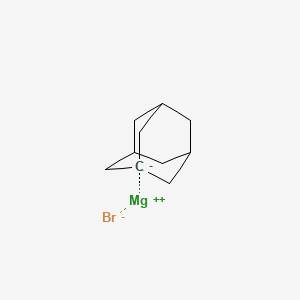

![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)
